Tris(2-pyridylmethyl)amin

Übersicht

Beschreibung

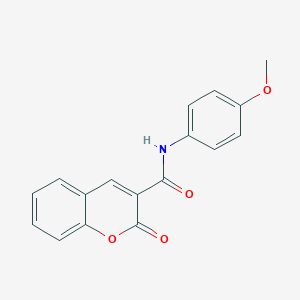

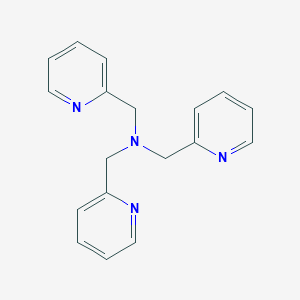

Tris(2-pyridylmethyl)amine (TPMA or TPA) is an organic compound with the formula (C5H4NCH2)3N. It is a tertiary amine with three picolyl substituents . It is often used as a tripodal ligand to simulate the coordination environment within some proteins and as a copper ligand in Atom Transfer Radical Polymerization (ATRP) .

Synthesis Analysis

The synthesis of TPMA involves the alkylation of 2-picolylamine by picolyl chloride . There are also methods for synthesizing p-substituted TPMA ligands to form Cu complexes with high activity in ATRP . Another experiment highlights the synthesis, characterization, and use of TPMA to make complexes with different metal salts .Molecular Structure Analysis

The crystal structure of TPMA was determined using x-ray diffraction data collected at room temperature. This structure showed that TPMA contains an unusual hydrogen bonding interaction between the amine group and one of the pyridine groups .Chemical Reactions Analysis

TPMA is used to make complexes with different metal salts. It incorporates laboratory practices such as literature searches, multistep synthesis, reaction mechanisms, NMR spectroscopy, and X-ray crystallography . It is also used to form Cu complexes with the highest activity to date in ATRP .Physical And Chemical Properties Analysis

TPMA is a white solid that is soluble in polar organic solvents . It has a melting point of 84.5–86.5°C and is commercially available as a colorless solid .Wissenschaftliche Forschungsanwendungen

Anionensensoren

Tris(2-pyridylmethyl)amin (TPMA) wird bei der Entwicklung von Anionensensoren eingesetzt, da es stabile Komplexe mit verschiedenen Anionen bilden kann, was bei ihrer Detektion und Messung hilft .

Biochemische Sensoren

Die Eigenschaften von TPMA machen es auch für biochemische Sensoren geeignet, bei denen es verwendet werden kann, um biologische Moleküle oder Ionen in einer Probe zu detektieren und zu quantifizieren .

Molekulare Schalter

Die strukturelle Flexibilität der Verbindung ermöglicht es ihr, als molekularer Schalter zu fungieren, der seine Konfiguration als Reaktion auf äußere Reize ändern kann .

Chirale Sonden

TPMA dient als chirale Sonde in der enantioselektiven Synthese, um zwischen verschiedenen chiralen Molekülen zu unterscheiden .

Supramolekulare Chemie

TPMA ist ein Baustein bei der Synthese supramolekularer Käfige, die potenzielle Anwendungen in der Wirkstoffabgabe und der molekularen Erkennung haben .

Katalyse

In der Katalyse werden TPMA-Metallkomplexe verwendet, um chemische Reaktionen zu beschleunigen, wodurch sie effizienter und selektiver werden .

Antitumoraktivität

Untersuchungen deuten darauf hin, dass TPMA eine Antitumoraktivität gegen bestimmte Zelllinien, wie z. B. Osteosarkom, aufweisen kann, was auf potenzielle therapeutische Anwendungen hindeutet .

Sauerstofftransportstudien

TPMA-basierte Kupferkomplexe werden auf ihre Fähigkeit untersucht, reversibel Dioxygen zu binden, was Einblicke in Sauerstofftransportmechanismen liefert .

Wirkmechanismus

Target of Action

Tris(2-pyridylmethyl)amine (TPMA or TPA) is a tertiary amine with three picolyl substituents . It is a tripodal ligand often used to simulate the coordination environment within some proteins . It is also used as a copper ligand in Atom Transfer Radical Polymerization (ATRP) .

Mode of Action

TPMA forms stable and catalytically active complexes with a wide variety of metals . It is known to exhibit anaerobic retro-Claisen type C–C bond cleavage reactivity . This reactivity exceeds that found in analogs supported by chelate ligands with fewer and/or weaker pyridyl interactions .

Biochemical Pathways

TPMA has been shown to have anticancer activity in osteosarcoma cell lines . It is introduced as a possible cationic species that could act as a counterpart for the decavanadate anion . The compound contains the previously reported vanadium (V) dioxido-tpma moieties, and the decavanadate anion is diprotonated . Studies on TPMA as an osteosarcoma antitumor agent are linked to higher miRNAs and proteins involved in several signaling pathways .

Pharmacokinetics

It is known to be a white solid that is soluble in polar organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of TPMA’s action is largely dependent on its role as a ligand. In coordination chemistry, it forms complexes with metals, which can then participate in various reactions . In the context of anticancer activity, TPMA has been shown to exhibit activity against osteosarcoma cells .

Action Environment

The action of TPMA can be influenced by environmental factors. For example, its reactivity can be affected by the presence of oxygen, as it exhibits anaerobic retro-Claisen type C–C bond cleavage reactivity . Furthermore, its solubility in polar organic solvents suggests that the polarity of the environment could influence its action.

Safety and Hazards

Zukünftige Richtungen

TPMA has been used in various applications such as anion sensors, biochemical sensors, molecular switches, chiral probes, and building blocks in the synthesis of supramolecular cages . Recent research has also shown that TPMA impurities can act as photosensitive co-catalysts in a light region where neither pure TPMA nor [(TPMA)CuBr]+ absorbs light .

Eigenschaften

IUPAC Name |

1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18/h1-12H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUWFGWZSVLROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327519 | |

| Record name | Tris(2-pyridylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16858-01-8 | |

| Record name | Tris(2-pyridylmethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-pyridylmethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-pyridylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIS(2-PYRIDYLMETHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4CE3X87Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

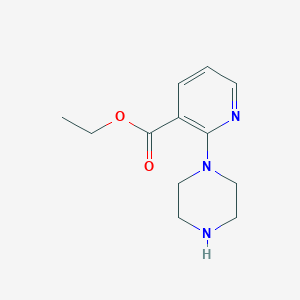

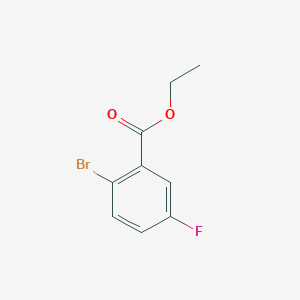

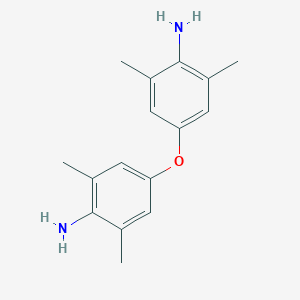

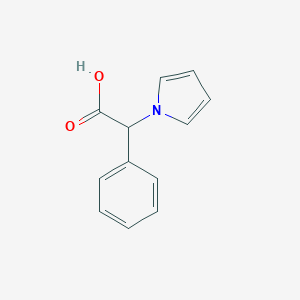

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)

![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)

![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)

![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)